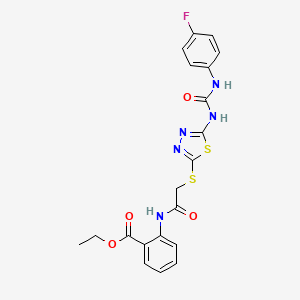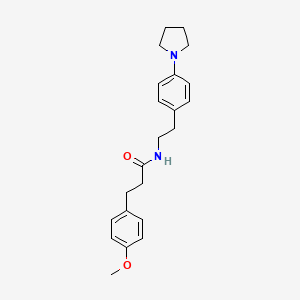
3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide is an organic compound that features a methoxyphenyl group, a pyrrolidinylphenethyl group, and a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxybenzaldehyde with nitroethane in the presence of a base to form 4-methoxyphenyl-2-nitropropene.
Reduction: The nitro group of 4-methoxyphenyl-2-nitropropene is reduced to an amine using a reducing agent such as lithium aluminum hydride (LiAlH4).
Amidation: The resulting amine is then reacted with 4-(pyrrolidin-1-yl)phenethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 4-hydroxyphenyl derivative.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets are of interest for understanding its mechanism of action and potential therapeutic uses.
Wirkmechanismus
The mechanism of action of 3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group may facilitate binding to aromatic pockets, while the pyrrolidinylphenethyl group can interact with hydrophobic regions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-hydroxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.
3-(4-methoxyphenyl)-N-(4-(piperidin-1-yl)phenethyl)propanamide: Similar structure but with a piperidinyl group instead of a pyrrolidinyl group.
Uniqueness
3-(4-methoxyphenyl)-N-(4-(pyrrolidin-1-yl)phenethyl)propanamide is unique due to the combination of its methoxyphenyl and pyrrolidinylphenethyl groups, which confer specific chemical and biological properties that are distinct from its analogs.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-26-21-11-6-18(7-12-21)8-13-22(25)23-15-14-19-4-9-20(10-5-19)24-16-2-3-17-24/h4-7,9-12H,2-3,8,13-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEQWHBJAWJDAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Ethynyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2471558.png)
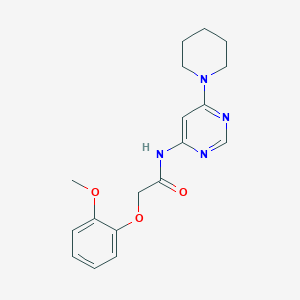
![5-chloro-N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2471563.png)
![4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2471564.png)
![N-(2,3-dimethylphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2471567.png)
![3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2471568.png)
![2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2471570.png)
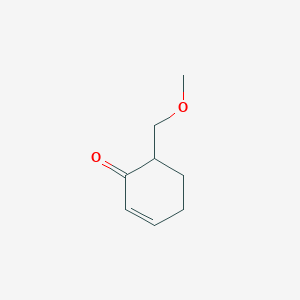
![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2471572.png)
![methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate](/img/structure/B2471573.png)
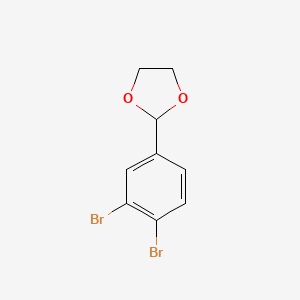
![1-(3,4-dimethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol Dihydrochloride](/img/structure/B2471575.png)
![(3S)-2-[1-(prop-2-enoyl)piperidine-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B2471578.png)
